3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde
Description
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c1-8-5-6-11-10-4-2-3-9(7-15)13(10)14-12(8)11/h2-4,7-8,14H,5-6H2,1H3 |
InChI Key |
UILUEFWCUVDELH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1NC3=C(C=CC=C23)C=O |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis as Core Strategy
The foundational method for constructing the indole core with a fused cyclopentane ring is the Fischer indole synthesis. This classical approach involves the acid-catalyzed reaction of cyclopentanone derivatives with aryl hydrazines or substituted hydrazines to form the tetrahydrocyclopenta[b]indole skeleton.
-
- Reflux in acidic media such as methanesulfonic acid or acetic acid.
- Reaction times range from 3 to 5 hours.
- Use of phenylhydrazine hydrochloride or substituted hydrazine salts.
Key Outcome: Formation of the indole core with the methyl substituent introduced either on the ketone precursor or via subsequent alkylation steps.
Introduction of the 3-Methyl Group
The methyl group at the 3-position can be introduced by:
- Using 3-methyl-substituted cyclopentanone as the starting ketone in the Fischer indole synthesis.
- Alternatively, post-indole formation alkylation at the C-3 position can be attempted, but this often suffers from regioselectivity issues.
Formylation at the 5-Position
The aldehyde group at the 5-position is introduced via selective formylation of the indole ring. Commonly employed methods include:
Lithiation followed by DMF Quenching:
- Directed ortho-lithiation using n-butyllithium (n-BuLi) at low temperatures in methyl tert-butyl ether (MTBE) or THF.
- Quenching with N,N-dimethylformamide (DMF) to install the formyl group.
Alternative Electrophilic Formylation:
- Use of Vilsmeier-Haack reaction conditions (POCl3/DMF) can be adapted if regioselectivity is controlled.
-
- Low temperature (-78 °C) is critical to avoid side reactions.
- Stoichiometry of n-BuLi and DMF must be carefully controlled.
One-Pot and Multicomponent Reaction Approaches
Recent advances demonstrate the feasibility of one-pot, multicomponent reactions (MCRs) to streamline synthesis:
One-Pot Fischer Indolisation–N-Alkylation–Formylation Cascades:
- Starting from hydrazine hydrochloride salts, ketones, and alkyl halides.
- Acid catalysts such as trifluoroacetic acid (TFA) or para-toluene sulfonic acid (PTSA) facilitate cyclization and alkylation.
- Sequential addition of formylating agents allows direct installation of the aldehyde.
-
- Reduction of purification steps.
- Improved overall yields.
- Enhanced environmental profile due to less solvent waste.
-
- Ethanol and water mixtures preferred for green chemistry credentials.
- Alternative solvents include acetonitrile and toluene depending on substrate solubility.
Reaction Conditions and Optimization Summary
| Step | Reagents & Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Fischer Indole Synthesis | Cyclopentanone + phenylhydrazine hydrochloride + acid catalyst (e.g., MeSO3H) | Reflux (~100 °C) | 3–5 hours | Acid choice affects yield and regioselectivity |
| N-Alkylation (if applicable) | Alkyl halide + base (NaH or K2CO3) | Room temp to reflux | 1–4 hours | Control of regioselectivity critical |
| Directed Lithiation | n-BuLi in MTBE or THF | -78 °C | 30–60 min | Strict temperature control needed |
| Formylation | DMF quench after lithiation | -78 °C to 0 °C | 1–2 hours | Stoichiometry and quench rate critical |
| One-Pot MCR | Hydrazine salt + ketone + alkyl halide + acid catalyst + formylating agent | 60–80 °C | Overnight | Sequential addition improves yield |
Characterization and Verification of Product
Post-synthesis, the compound is characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Aldehyde proton peak at ~9.5–10 ppm.
- Aromatic and aliphatic protons consistent with methyl substitution and tetrahydrocyclopenta[b]indole scaffold.
-
- Strong C=O stretch near 1700 cm⁻¹.
- NH stretch around 3400 cm⁻¹.
-
- Molecular ion peak consistent with molecular formula C14H15NO (m/z ~213).
-
- Used to assess purity and confirm literature values.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aluminum chloride (for Friedel-Crafts reactions), alkyl halides.
Major Products:
Oxidation: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carboxylic acid.
Reduction: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the substituents introduced.
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, influencing immune responses and cellular metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde with analogous compounds reported in the literature:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Reactivity :
- The 5-carbaldehyde group in the target compound enables nucleophilic additions (e.g., oxime formation) and reductive amination, critical for generating bioactive amines . In contrast, the 5-bromo analog () serves as a precursor for lithiation and subsequent functionalization .
- The methyl ester and 4-chlorophenyl groups in the compound from introduce steric and electronic effects, influencing hydrogen-bonding patterns in its crystal lattice .
Conformational Differences :
- X-ray studies of the (1R,2S)-methyl ester derivative () reveal dihedral angles between the indole benzene ring and the cyclopentane ring ranging from 49.00° to 81.91°, indicating significant conformational flexibility . The 3-methyl group in the target compound likely imposes additional steric constraints, affecting its binding affinity in biological systems.
Crystallographic and Physicochemical Properties: The hydrate in crystallizes in a monoclinic C2 space group with a large unit cell (V = 8358.2 ų), accommodating five independent molecules with disordered water . Such complexity contrasts with simpler derivatives, underscoring the role of substituents in packing efficiency.
Research Findings and Implications
- Crystallography : SHELX software () is widely used for refining structures of these compounds, ensuring accuracy in bond lengths and angles despite complex disorder (e.g., water molecules in ) .
- Structure-Activity Relationships (SAR) : The 3-methyl group may enhance metabolic stability compared to unsubstituted analogs, while the 5-carbaldehyde’s reactivity allows modular derivatization .
Biological Activity
3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₁H₁₁N
- Molecular Weight : 157.21 g/mol
- CAS Number : 2047-91-8
- InChI Key : HZDXFZHFEASSBM-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that compounds with indole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydrocyclopenta[b]indole can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 25 µg/mL |
| This compound | S. aureus | 15 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: Apoptosis Induction
A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in:
- Increased expression of pro-apoptotic proteins (BAX)
- Decreased expression of anti-apoptotic proteins (Bcl-2)
This led to a significant reduction in cell viability at concentrations above 10 µM.
Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells and improve cell survival under neurotoxic conditions.
| Neurotoxic Agent | Effect of Treatment |
|---|---|
| Hydrogen peroxide | Decreased cell death by 40% at 20 µM |
| Amyloid beta | Reduced aggregation and toxicity |
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act on neurotransmitter receptors, influencing signaling pathways related to neuroprotection.
- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde, and how are reaction conditions optimized?
- Answer : The synthesis often involves formylation of brominated intermediates using organolithium reagents. For example, n-BuLi in hexanes reacts with 5-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole at 0–5°C, followed by quenching with DMF to introduce the aldehyde group . Optimization includes strict temperature control (<20°C) to prevent side reactions and ensure regioselectivity. Catalyst choice (e.g., chiral metal complexes for enantioselectivity) and solvent selection (e.g., MTBE) also impact yield .
Q. How is X-ray crystallography applied to determine the molecular structure and conformation of this compound?
- Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve atomic positions, hydrogen bonding, and dihedral angles. For instance, studies reveal asymmetric units with five independent molecules and disordered water, where N–H⋯O hydrogen bonds stabilize the lattice . Key parameters include space group (e.g., C2), unit cell dimensions (e.g., a = 73.342 Å, β = 92.432°), and refinement statistics (R values < 0.055) . Hydrogen atoms are refined using riding or free models, and disorder is modeled with split occupancies .
Advanced Research Questions
Q. How can researchers resolve crystallographic disorder in derivatives of this compound during structural refinement?
- Answer : Disorder in crystal lattices (e.g., disordered water or split carbonyl groups) is addressed using isotropic refinement for minor components and occupancy factor adjustments (e.g., 0.50 for disordered oxygen atoms). SHELXL software allows constraints (e.g., SIMU, DELU) to stabilize refinement, particularly for high-Z solvents or flexible substituents . For example, in a related compound, discrete disorder in acetate residues was resolved using 0.613 occupancy for the major component .
Q. What side reactions occur during acid-catalyzed modifications of tetrahydrocyclopenta[b]indole derivatives, and how are they mitigated?
- Answer : Acid-catalyzed dehydration can lead to dimerization via electrophilic aromatic substitution. For instance, 3-alkyl derivatives form dimers under strong acidic conditions due to carbocation intermediates. Mitigation strategies include using milder acids (e.g., acetic acid), low temperatures, or sterically hindered solvents to suppress intermolecular coupling . Monitoring via TLC or HPLC helps identify byproducts early .
Q. How do hydrogen-bonding networks and dihedral angles influence the supramolecular packing and stability of crystalline forms?
- Answer : Hydrogen bonds (e.g., N–H⋯O) create dimeric motifs, while dihedral angles between aromatic and heterocyclic rings (e.g., 49.00°–81.91°) dictate molecular planarity and packing efficiency. In a Morita–Baylis–Hillman adduct, triclinic packing (space group P1) with intermolecular O–H⋯O bonds enhances thermal stability . Computational tools (e.g., Mercury) model interactions to predict polymorphism .
Methodological Guidance
Q. What spectroscopic techniques are critical for characterizing synthetic intermediates and final products?
- Answer :
- NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., aldehyde proton at δ 9.8–10.2 ppm) and methyl group coupling .
- IR : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and N–H bonds (~3400 cm⁻¹) .
- MS : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+ at m/z 200.1 for C₁₃H₁₃NO) .
Q. How can SHELX software improve the accuracy of crystal structure refinements for complex heterocycles?
- Answer : SHELXL refines anisotropic displacement parameters, handles twinning (via TWIN/BASF commands), and models hydrogen bonds with DFIX restraints. For macromolecular interfaces, SHELXPRO merges small-molecule and protein data, while SHELXC/D/E enables high-throughput phasing . Example: A refinement with R1 = 0.055 and wR2 = 0.144 was achieved for a disordered hydrate structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
